molecular formula C18H24N4O3S B2698165 1-{[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]sulfonyl}azepane CAS No. 2097925-20-5

1-{[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]sulfonyl}azepane

Cat. No.: B2698165
CAS No.: 2097925-20-5
M. Wt: 376.48
InChI Key: XNEDIUQOSVYCBP-UHFFFAOYSA-N
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Description

1-{[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]sulfonyl}azepane is a compound that contains a 1,3,4-oxadiazole moiety . Oxadiazole is a five-membered heterocyclic compound containing one oxygen atom and two nitrogen atoms . It is considered to be derived from furan by substitution of two -CH= groups with two pyridine type nitrogen (-N=) .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives has been reported in various studies . The synthesis process often involves the use of specific reagents and conditions, and the progress of the reaction is usually monitored using techniques such as thin-layer chromatography .


Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives can be characterized by various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

1,3,4-Oxadiazole derivatives can undergo various chemical reactions . For example, an annulation reaction followed by desulfurization/intramolecular rearrangement has been reported .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives can be determined using various techniques. For example, the melting point can be determined using a melting point apparatus, and the chemical shifts of the protons and carbons in the molecule can be determined using NMR spectroscopy .

Scientific Research Applications

Azepane and Its Ionic Liquid Applications

Azepane, a seven-membered secondary amine, has been utilized in synthesizing a new family of room-temperature ionic liquids. These ionic liquids have potential applications in mitigating the disposal issues associated with the coproduct of diamine production in the polyamide industry. The development of azepanium salts, through the reaction of azepane with bromoalkanes and further quaternisation, offers alternatives to electrolytes based on volatile organic compounds due to their wide electrochemical windows, suggesting promising applications in electrochemical devices and green chemistry (T. Belhocine et al., 2011).

Oxadiazole Derivatives and Their Broad Applications

The oxadiazole ring, being a part of the compound , is known for its presence in molecules with significant biological activities. Research has demonstrated the synthesis of polysubstituted pyrroles from 1-sulfonyl-1,2,3-triazoles (which can be derived from terminal alkynes and sulfonyl azides, related to the oxadiazole functionality) showing potential for a wide range of applications including antimicrobial, antifungal, and possibly anticancer agents, due to the versatility in their chemical transformations (T. Miura et al., 2013).

Sulfone Derivatives with Antimicrobial Properties

Sulfone derivatives, sharing the sulfonyl functional group with the compound of interest, have been synthesized and evaluated for their antimicrobial and antitubercular activities. A study on novel sulfonyl derivatives demonstrated their moderate to significant antibacterial and antifungal activities, highlighting the potential for developing new antimicrobial agents based on the sulfone structure (G. V. Suresh Kumar et al., 2013).

Future Directions

The future directions for research on 1,3,4-oxadiazole derivatives could include the design and synthesis of novel 1,3,4-oxadiazole analogues with improved pharmacological activities . Additionally, further studies could focus on understanding the mechanism of action of these compounds and exploring their potential applications in various fields .

Properties

IUPAC Name

3-[1-(azepan-1-ylsulfonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S/c23-26(24,21-10-6-1-2-7-11-21)22-12-16(15-8-4-3-5-9-15)17(13-22)18-19-14-25-20-18/h3-5,8-9,14,16-17H,1-2,6-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNEDIUQOSVYCBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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